Ethyl 4-(dimethylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate
Overview
Description
Ethyl 4-(dimethylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate, also known as EFMC, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development.
Mechanism of Action
The exact mechanism of action of Ethyl 4-(dimethylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate is not fully understood, but it is believed to work by binding to specific targets in the body. This binding can lead to changes in the activity of these targets, which can have a variety of effects on the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can have a variety of effects on the body. This compound has also been shown to have activity against certain receptors, which can lead to changes in cellular signaling pathways.
Advantages and Limitations for Lab Experiments
Ethyl 4-(dimethylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have activity against a variety of biological targets. However, there are also limitations to its use. This compound has relatively low potency compared to other compounds, and it can be difficult to modify its structure to improve its potency and selectivity.
Future Directions
There are several future directions for research on Ethyl 4-(dimethylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate. One area of focus is the development of new derivatives of this compound with improved potency and selectivity. Another area of focus is the identification of new biological targets for this compound, which could lead to the development of new drugs. Additionally, researchers are exploring the use of this compound in combination with other compounds to improve its effectiveness. Finally, there is interest in exploring the potential use of this compound in the treatment of various diseases, including cancer and neurological disorders.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. It can be synthesized in a laboratory setting with relative ease and has been shown to have activity against a variety of biological targets. While there are limitations to its use, there are also several future directions for research on this compound that could lead to the development of new drugs and treatments for various diseases.
Scientific Research Applications
Ethyl 4-(dimethylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate has been the focus of numerous scientific studies due to its potential application in drug discovery and development. It has been shown to have activity against a variety of biological targets, including enzymes and receptors. This compound has also been used as a starting point for the development of new drugs, with researchers modifying the structure of this compound to improve its potency and selectivity.
properties
IUPAC Name |
ethyl 4-(dimethylamino)-8-fluoro-5-methylquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-5-20-15(19)10-8-17-13-11(16)7-6-9(2)12(13)14(10)18(3)4/h6-8H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXRXLXUOBCRKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)C)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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